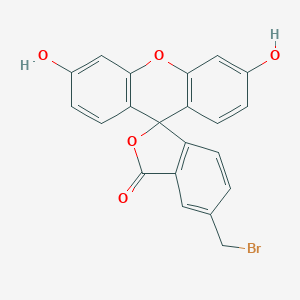

5-(Bromomethyl)fluorescein

Description

The exact mass of the compound 5-(Bromomethyl)fluorescein is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Fluoresceins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(Bromomethyl)fluorescein suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Bromomethyl)fluorescein including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(bromomethyl)-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13BrO5/c22-10-11-1-4-15-14(7-11)20(25)27-21(15)16-5-2-12(23)8-18(16)26-19-9-13(24)3-6-17(19)21/h1-9,23-24H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHKPJAZGYJYTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CBr)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164145 | |

| Record name | 5-(Bromomethyl)fluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148942-72-7 | |

| Record name | 5-(Bromomethyl)fluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148942727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Bromomethyl)fluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(Bromomethyl)fluorescein: A Thiol-Reactive Probe for Advanced Bioconjugation and Cellular Imaging

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 5-(Bromomethyl)fluorescein in Modern Biosciences

In the intricate landscape of molecular biology and drug development, the ability to selectively label and visualize biomolecules is paramount. Fluorescent probes have emerged as indispensable tools, and among them, 5-(Bromomethyl)fluorescein (5-BMF) holds a significant position as a highly effective thiol-reactive dye.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, and applications of 5-BMF, offering both foundational knowledge and practical insights for its use in the laboratory.

5-BMF is a derivative of the well-known fluorophore, fluorescein, which is celebrated for its high fluorescence quantum yield and excellent water solubility.[] The key to 5-BMF's utility lies in the bromomethyl group, which serves as a reactive handle for the specific covalent labeling of thiol groups found in cysteine residues of proteins and other sulfur-containing biomolecules.[2] This targeted reactivity allows for the precise attachment of a bright green fluorescent reporter, enabling researchers to track, quantify, and characterize a wide array of biological processes.

Chemical Structure and Physicochemical Properties

The foundational structure of 5-BMF is the tricyclic xanthene core of fluorescein, which is responsible for its fluorescent properties.[] The addition of a bromomethyl group at the 5-position of the phthalic acid moiety provides its specific reactivity towards thiols.

Molecular Structure:

Physicochemical Data:

| Property | Value | Source(s) |

| Appearance | Dark yellow to dark orange solid | [4] |

| Melting Point | >175°C (decomposes) | [4] |

| Solubility | Soluble in water, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol | [4][5] |

| pKa | 9.33 ± 0.20 (most acidic) | [4][5] |

| Storage Temperature | -20°C, under inert atmosphere, protected from light | [4][5] |

Spectral Properties: The Foundation of Fluorescence Detection

The utility of any fluorescent probe is defined by its spectral characteristics. 5-BMF exhibits absorption and emission profiles typical of fluorescein derivatives, making it compatible with common fluorescence microscopy and spectroscopy instrumentation. The brightness of a fluorophore is a product of its molar extinction coefficient (how strongly it absorbs light) and its fluorescence quantum yield (how efficiently it emits light).[]

Spectral Data:

| Parameter | Value | Conditions | Source(s) |

| Excitation Maximum (λex) | ~492 nm | pH 9.0 buffer | [4] |

| Emission Maximum (λem) | ~515-520 nm | [] | |

| Molar Extinction Coefficient (ε) | >75,000 M⁻¹cm⁻¹ | [] | |

| Fluorescence Quantum Yield (Φf) | High | [] |

Note: The exact spectral properties, particularly the quantum yield, can be influenced by the local environment after conjugation to a biomolecule and the pH of the solution.

Reaction Mechanism: Covalent Labeling of Thiols

The primary application of 5-BMF is the covalent labeling of thiol groups, most notably the side chain of cysteine residues in proteins. The reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophilic thiol group of a cysteine residue attacks the electrophilic carbon of the bromomethyl group on the 5-BMF molecule. This results in the formation of a stable thioether bond and the displacement of the bromide ion.

Caption: Sₙ2 reaction mechanism of 5-BMF with a protein thiol group.

This reaction is highly specific for thiols under controlled pH conditions (typically pH 7.0-8.0). At higher pH values, the reactivity with other nucleophilic groups, such as amines, may increase.

Experimental Protocol: Labeling of Proteins with 5-(Bromomethyl)fluorescein

This protocol provides a general guideline for the labeling of a protein with 5-BMF. Optimization may be required for specific proteins and applications.

Materials:

-

5-(Bromomethyl)fluorescein (5-BMF)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5, free of primary amines)

-

Reducing agent (e.g., Dithiothreitol, DTT, if protein thiols are oxidized)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

-

Reaction tubes

-

Spectrophotometer

Procedure:

-

Protein Preparation:

-

Ensure the protein is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer (e.g., PBS).

-

If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Incubate the protein with a 10- to 20-fold molar excess of DTT for 30-60 minutes at room temperature.

-

Crucially, remove the DTT before adding the 5-BMF. This can be achieved by dialysis or using a desalting column.

-

-

Preparation of 5-BMF Stock Solution:

-

Prepare a 10 mM stock solution of 5-BMF in anhydrous DMF or DMSO immediately before use. Protect the solution from light.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the 5-BMF stock solution to the protein solution. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring or rocking. Protect the reaction from light.

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from unreacted 5-BMF and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.

-

The labeled protein will typically elute in the void volume as a colored fraction, while the smaller, unreacted dye molecules will be retained on the column.

-

-

Characterization of the Conjugate:

-

Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically.

-

Measure the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of fluorescein (~492 nm).

-

The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye] Where:

-

A_max is the absorbance at the dye's maximum wavelength.

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at its maximum wavelength.

-

CF is the correction factor (A_280 / A_max) for the dye at 280 nm.

-

-

-

Protein Concentration: The concentration of the labeled protein can be calculated from the A_280 reading after correcting for the dye's absorbance at this wavelength.

-

-

Storage:

-

Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.[6] Avoid repeated freeze-thaw cycles.

-

Applications in Research and Drug Development

The ability of 5-BMF to specifically label thiols has led to its use in a variety of applications:

-

Protein Labeling and Detection: Covalently attaching 5-BMF to proteins allows for their visualization in techniques such as fluorescence microscopy, flow cytometry, and Western blotting.[7]

-

Studying Protein Conformation and Dynamics: Changes in the local environment of the attached fluorophore can lead to alterations in its fluorescence properties, providing insights into protein conformational changes.

-

Fluorescence Resonance Energy Transfer (FRET): 5-BMF can serve as a donor or acceptor in FRET-based assays to study molecular interactions and distances.[7]

-

Cellular Imaging: Its ability to react with intracellular thiols, such as glutathione, makes it a useful tool for studying cellular redox status and other metabolic processes.[]

Conclusion

5-(Bromomethyl)fluorescein is a versatile and robust fluorescent probe for the specific labeling of thiol-containing biomolecules. Its bright fluorescence, good water solubility, and well-characterized reactivity make it a valuable tool for a wide range of applications in biological research and drug development. By understanding its chemical properties and employing optimized labeling protocols, researchers can effectively harness the power of 5-BMF to illuminate the intricate workings of biological systems.

References

-

Molecules. (2018). 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. Available at: [Link]

- BenchChem. (2025). Application Notes and Protocols for Fluorescent Labeling with 5-(Bromomethyl)

-

PubMed. (2018). 5-Bromo-4',5'-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. Available at: [Link]

- International Scientific Organization. (n.d.).

-

National Institutes of Health. (n.d.). 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. Available at: [Link]

- Abberior Instruments. (n.d.). Protein labeling protocol.

-

Royal Society of Chemistry. (n.d.). Reaction of 5-bromomethylfluorescein (5-BMF) with cefuroxime and other carboxyl-containing analytes to form derivatives suitable for laser-induced fluorescence detection. Available at: [Link]

- BOC Sciences. (n.d.). Fluorescein Dyes for Scientific Imaging.

-

Nature. (n.d.). Reaction-based fluorogenic probes for detecting protein cysteine oxidation in living cells. Available at: [Link]

- Shenzhen Regent Biochemistry Tech Co., Ltd. (n.d.). 5-BMF [5-(Bromomethyl)fluorescein] CAS NO.148942-72-7.

-

ResearchGate. (2018). 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. Available at: [Link]

-

National Institutes of Health. (n.d.). Not So Innocent: Impact of Fluorophore Chemistry on the In Vivo Properties of Bioconjugates. Available at: [Link]

- ResearchGate. (n.d.). Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides.

- Oregon Medical Laser Center. (n.d.). Fluorescein.

-

National Institutes of Health. (n.d.). Fluorescent labeling and modification of proteins. Available at: [Link]

- Springer Nature. (n.d.). Fluorescent Labeling of Proteins.

- ChemicalBook. (n.d.). 148942-72-7(5-(BROMOMETHYL)FLUORESCEIN) Product Description.

- LookChem. (n.d.). 5-(BROMOMETHYL)FLUORESCEIN.

- Santa Cruz Biotechnology. (n.d.). 5-(Bromomethyl)fluorescein.

-

National Institutes of Health. (n.d.). Sensing Mechanism of Cysteine Specific Fluorescence Probes and Their Application of Cysteine Recognition. Available at: [Link]

-

ResearchGate. (2019). How to label protein with 5-FAM (5 Carboxyfluorescein)?. Available at: [Link]

- MDPI. (n.d.).

-

ACS Publications. (2019). Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging. Available at: [Link]

-

National Institutes of Health. (n.d.). A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies. Available at: [Link]

- SPIE. (2002). Fluorescent probes and bioconjugation chemistries for single-molecule fluorescence analysis of biomolecules.

-

National Institutes of Health. (n.d.). A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. Available at: [Link]

- OUCI. (n.d.). Fluorescent chameleon labels for bioconjugation and imaging of proteins, nucleic acids, biogenic amines and surface amino groups. a review.

-

MDPI. (2024). High-Speed Fluorescence Imaging Corroborates Biological Data on the Influence of Different Nozzle Types on Cell Spray Viability and Formation. Available at: [Link]

-

eScholarship. (2014). Chapter 5 Fluorescence live cell imaging. Available at: [Link]

- ResearchGate. (n.d.). Fluorescence quantum yields and absorption and emission ranges of the....

- ResearchGate. (n.d.). Quantum yields of fluorescein under different buffer conditions.

- ResearchGate. (2025).

- University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields.

Sources

- 1. Reaction of 5-bromomethylfluorescein (5-BMF) with cefuroxime and other carboxyl-containing analytes to form derivatives suitable for laser-induced fluorescence detection - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. scbt.com [scbt.com]

- 4. 148942-72-7 CAS MSDS (5-(BROMOMETHYL)FLUORESCEIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. Protein labeling protocol [abberior.rocks]

- 7. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of 5-(Bromomethyl)fluorescein in Modern Biosciences

An In-Depth Technical Guide to the Synthesis and Purification of 5-(Bromomethyl)fluorescein

5-(Bromomethyl)fluorescein (5-BMF) is a vital fluorescent probe in chemical biology, diagnostics, and drug development. As a derivative of fluorescein, it possesses excellent photophysical properties, including a high quantum yield and a maximum excitation that aligns well with the common 488 nm laser line.[1][] Its key feature is the bromomethyl group, a reactive moiety that enables covalent labeling of various biomolecules. While often described as a thiol-reactive probe, the electrophilic benzylic bromide also readily reacts with carboxylates, making 5-BMF a versatile tool for conjugating the bright green fluorescence of fluorescein to proteins, peptides, and carboxylic acid-containing drugs or metabolites.[1][3][4][5] This guide provides a comprehensive, field-proven methodology for the synthesis and purification of 5-BMF, emphasizing the chemical rationale behind each step to ensure both reproducibility and a deep understanding of the process.

Part 1: The Synthetic Strategy—A Multi-Step Approach

The synthesis of 5-(Bromomethyl)fluorescein is most reliably achieved through a two-step process starting from the commercially available regioisomer, 5-carboxyfluorescein. A direct one-pot synthesis from basic building blocks is complicated by the challenge of controlling regiochemistry and the harsh conditions that can degrade the sensitive fluorescein core.[][7] The accepted strategy involves the reduction of the carboxylic acid to a primary alcohol, followed by the conversion of this alcohol to the corresponding alkyl bromide.

Causality Behind the Synthetic Route:

-

Starting Material Selection: 5-carboxyfluorescein is chosen because the Friedel-Crafts reaction used to create the fluorescein core from trimellitic anhydride and resorcinol produces a mixture of 5- and 6-carboxy isomers.[8][9] Starting with the purified 5-isomer prevents the formation of a difficult-to-separate isomeric mixture of the final product.

-

Two-Step Conversion: The carboxylic acid is a relatively unreactive functional group. Its conversion to a bromomethyl group is best handled by first reducing it to the more reactive hydroxymethyl intermediate. Direct conversion is possible but often requires harsh reagents that are incompatible with the polyaromatic, pH-sensitive fluorescein structure.

-

Protection Strategy: The phenolic hydroxyl groups on the xanthene ring of fluorescein are reactive and can interfere with subsequent chemical steps. Therefore, a common strategy involves protecting these groups as acetates prior to the reduction step.[8] This enhances the solubility of the intermediate in organic solvents and prevents unwanted side reactions.

Part 2: Experimental Synthesis Protocols

This section details the step-by-step methodologies for synthesizing 5-(Bromomethyl)fluorescein. The protocols are designed as a self-validating system, where the successful outcome of each step is critical for the next.

Workflow Diagram: Synthesis of 5-(Bromomethyl)fluorescein

Caption: Overall workflow for the synthesis of 5-BMF.

Protocol 1: Synthesis of 5-(Hydroxymethyl)fluorescein

This protocol is adapted from methodologies for the reduction of carboxyfluorescein derivatives.[8]

-

Protection of Phenolic Hydroxyls:

-

Rationale: Acetylation protects the reactive phenols and improves solubility for the subsequent reduction.

-

Procedure:

-

Suspend 5-carboxyfluorescein (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add acetic anhydride (2.5 eq) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by pouring the mixture into ice-cold 1 M HCl.

-

Collect the resulting precipitate (5-carboxyfluorescein diacetate) by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

-

-

Reduction of the Carboxylic Acid:

-

Rationale: This step converts the carboxyl group into a hydroxymethyl group via a mixed anhydride intermediate, which is then reduced by sodium borohydride. This method is milder than using other reducing agents like LiAlH₄.

-

Procedure:

-

Dissolve the dried 5-carboxyfluorescein diacetate (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add N-methylmorpholine (1.1 eq) and cool the solution to -10 °C.

-

Slowly add ethyl chloroformate (1.1 eq) and stir the mixture for 30 minutes at -10 °C to form the mixed anhydride.

-

In a separate flask, dissolve sodium borohydride (NaBH₄, 2.0 eq) in a small amount of water and add it to the reaction mixture.

-

Stir for 2-3 hours, allowing the reaction to slowly warm to room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once complete, carefully acidify the mixture with 1 M HCl to decompose excess NaBH₄ and precipitate the product, 5-(hydroxymethyl)fluorescein diacetate.

-

Extract the product into ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

-

Deprotection (Methanolysis):

-

Rationale: The acetate protecting groups are removed to yield the desired 5-(hydroxymethyl)fluorescein intermediate.

-

Procedure:

-

Dissolve the crude 5-(hydroxymethyl)fluorescein diacetate in a mixture of methanol and concentrated HCl (e.g., 20:1 v/v).

-

Stir at room temperature for 4-6 hours until TLC analysis shows complete removal of the acetate groups.

-

Neutralize the solution with saturated sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Collect the precipitated 5-(hydroxymethyl)fluorescein by filtration, wash with water, and dry thoroughly.

-

-

Protocol 2: Bromination of 5-(Hydroxymethyl)fluorescein

-

Rationale: This step converts the primary alcohol into the desired bromomethyl group. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation of benzylic alcohols.

-

Procedure:

-

Suspend the dried 5-(hydroxymethyl)fluorescein (1.0 eq) in anhydrous THF or diethyl ether in a flame-dried flask under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃, 0.5 eq) dropwise with vigorous stirring.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using TLC (a successful reaction will show the disappearance of the starting material and the appearance of a new, less polar spot).

-

Once the reaction is complete, carefully quench by pouring the mixture onto ice.

-

Extract the crude 5-(Bromomethyl)fluorescein into ethyl acetate.

-

Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution to remove acidic byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an orange or red solid.

-

Part 3: Purification Protocols

Purification is paramount to ensure that 5-BMF is free of unreacted starting materials or side products that could interfere with subsequent labeling experiments. A combination of column chromatography and recrystallization is often necessary to achieve high purity (≥97%).[4]

Workflow Diagram: Purification of 5-(Bromomethyl)fluorescein

Sources

- 1. 5-Bromomethyl fluorescein (5-BMF) for derivatization of carboxyl containing analytes for use with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reaction of 5-bromomethylfluorescein (5-BMF) with cefuroxime and other carboxyl-containing analytes to form derivatives suitable for laser-induced fluorescence detection - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. scbt.com [scbt.com]

- 5. 5-(BROMOMETHYL)FLUORESCEIN | 148942-72-7 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

5-(Bromomethyl)fluorescein spectral properties excitation emission

An In-Depth Technical Guide to 5-(Bromomethyl)fluorescein: Spectral Properties and Thiol-Reactive Labeling

Authored by: A Senior Application Scientist

Introduction

In the landscape of biological research and drug development, the precise visualization and tracking of biomolecules are paramount. Fluorescent probes serve as indispensable tools in this endeavor, and among them, derivatives of fluorescein have long been valued for their brilliant green emission and high quantum efficiency.[][2] This guide provides a comprehensive technical overview of 5-(Bromomethyl)fluorescein (5-BMF), a thiol-reactive derivative of fluorescein designed for the covalent labeling of proteins and other thiol-containing molecules.[3][4]

5-BMF combines the well-characterized, favorable spectral properties of the fluorescein core with a bromomethyl group, a reactive moiety that displays high specificity for sulfhydryl groups found in cysteine residues.[5][6] This specificity allows for targeted, covalent attachment, creating stable bioconjugates essential for a myriad of applications, from fluorescence microscopy to proteomics.[6][7][8] This document will delve into the core photophysical properties of 5-BMF, the mechanistic principles of its reactivity, detailed protocols for its application, and the critical factors that influence its performance.

Core Photophysical & Chemical Properties

The utility of any fluorophore is fundamentally defined by its spectral and chemical characteristics. 5-(Bromomethyl)fluorescein inherits the bright green fluorescence of its parent molecule, making it compatible with standard optical filter sets and laser lines.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~492 nm[9] | In aqueous buffer (pH ~9.0). Compatible with standard 488 nm laser lines. |

| Emission Maximum (λem) | ~515 - 520 nm[10] | Exhibits a characteristic green fluorescence. |

| Molar Extinction Coeff. (ε) | ~80,000 cm⁻¹M⁻¹[11] | Value for parent fluorescein; provides high light-absorbing capacity. |

| Fluorescence Quantum Yield (ΦF) | ~0.9[2][12] | Value for parent fluorescein; indicates high efficiency in converting absorbed light to emitted fluorescence. |

| Molecular Formula | C₂₁H₁₃BrO₅[3][13] | - |

| Molecular Weight | 425.23 g/mol [3] | - |

| Reactivity | Thiol-reactive (Sulfhydryl groups) | Forms a stable thioether bond.[5] |

| Solubility | Soluble in DMF, DMSO, Methanol[9][14] | Limited solubility in aqueous buffers; typically prepared as a concentrated stock in organic solvent. |

Factors Influencing Fluorescence Performance

The fluorescence emission of fluorescein and its derivatives is not static; it is highly sensitive to the local environment. Understanding these factors is critical for designing robust experiments and interpreting data accurately.

-

pH Dependence: The fluorescence intensity of fluorescein is strongly pH-dependent.[15][16][17] Fluorescence is maximal at alkaline pH (above 8) and significantly decreases in acidic environments.[10] This is due to the equilibrium between different ionic forms of the fluorophore. Therefore, maintaining a stable, slightly alkaline buffer (pH 7.5-8.5) is crucial for optimal and consistent signal.

-

Concentration and Self-Quenching: At high concentrations or high degrees of labeling on a protein, fluorescein molecules can interact, leading to self-quenching of the fluorescence signal.[15][18] This phenomenon reduces the quantum yield and can lead to a non-linear relationship between concentration and fluorescence intensity.

-

Photostability: While bright, fluorescein is more susceptible to photobleaching compared to some modern synthetic dyes.[] In applications requiring intense or prolonged illumination, such as live-cell imaging or single-molecule tracking, the use of antifade reagents is highly recommended to preserve the fluorescent signal.

-

Conjugation Effects: The covalent attachment of 5-BMF to a protein can subtly alter its spectral properties, including potential shifts in the excitation/emission maxima and a reduction in the quantum yield.[2][18] These effects are dependent on the local microenvironment of the fluorophore on the protein surface.

Mechanism of Action: Covalent Thiol Labeling

5-(Bromomethyl)fluorescein belongs to the class of haloalkyl reactive probes, which are among the most frequently used reagents for modifying thiol groups on proteins.[5] The primary targets are the sulfhydryl groups of cysteine residues.

The reaction proceeds via a classic Sɴ2 nucleophilic substitution mechanism. The deprotonated thiol group (thiolate), which is a potent nucleophile, attacks the electrophilic carbon of the bromomethyl group. This results in the formation of a highly stable thioether bond and the displacement of bromide as a leaving group.[6] This reaction is highly specific for thiols at near-neutral pH (7.0-7.5), as the more abundant amine groups (e.g., from lysine) are typically protonated and thus, relatively unreactive.[5]

Caption: Reaction of 5-BMF with a protein cysteine residue.

Experimental Protocol: Fluorescent Labeling of Proteins

This protocol provides a robust, self-validating workflow for the covalent labeling of proteins with 5-BMF. The causality behind each step is explained to ensure experimental success.

Pre-requisites & Reagent Preparation

-

Protein Sample: The protein of interest should be purified and dissolved in an amine-free buffer, such as phosphate-buffered saline (PBS) or HEPES, at a pH between 7.0 and 7.5.[5] Amine-containing buffers like Tris will compete with the target for reaction. The protein concentration should ideally be between 1-5 mg/mL.

-

Disulfide Reduction (Optional): If targeting cysteine residues that are part of a disulfide bond, the protein must first be treated with a reducing agent. Use a 10-fold molar excess of dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[5] TCEP is often preferred as it does not contain a thiol group itself and is more stable. If reduction is performed, the reducing agent must be removed by dialysis or desalting column before adding the 5-BMF.

-

5-BMF Stock Solution: Prepare a 10-20 mM stock solution of 5-(Bromomethyl)fluorescein in anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[19] This solution should be prepared fresh, as haloalkyl reagents can be sensitive to moisture and light over time.[20]

Labeling Workflow Diagram

Caption: Step-by-step workflow for protein conjugation with 5-BMF.

Step-by-Step Conjugation Procedure

-

Initiate the Reaction: While gently stirring the protein solution, slowly add the desired amount of the 5-BMF stock solution. A 10- to 20-fold molar excess of the dye over the protein is a good starting point.[5] Adding the dye dropwise prevents localized high concentrations that could lead to protein precipitation.

-

Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[5] The container should be protected from light to prevent photobleaching of the fluorophore.

-

Purification of the Conjugate: The most critical step is to separate the labeled protein from unreacted, free 5-BMF. Failure to do so will result in high background fluorescence and inaccurate characterization.

-

Method: Gel filtration chromatography (e.g., using a Sephadex G-25 column) is the most common and effective method.[21] The larger protein-dye conjugate will elute first, while the smaller, unreacted dye molecules are retained and elute later.

-

Execution: Equilibrate the column with your desired storage buffer (e.g., PBS). Apply the reaction mixture to the column and collect fractions. The fluorescently labeled protein will be visible as a colored band that moves down the column.

-

-

Characterization: Determining the Degree of Labeling (DOL)

-

The DOL (or F/P ratio) is the average number of fluorophore molecules conjugated to each protein molecule. It is determined spectrophotometrically.

-

Procedure: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the fluorescein dye, ~492 nm (A₄₉₂).[21]

-

Calculation:

-

Calculate the protein concentration, correcting for the dye's absorbance at 280 nm: Protein Conc. (M) = [A₂₈₀ - (A₄₉₂ × CF)] / ε_protein

-

ε_protein is the molar extinction coefficient of your protein at 280 nm.

-

CF is the correction factor for the dye's absorbance at 280 nm (for fluorescein, this is typically ~0.35).[21]

-

-

Calculate the dye concentration: Dye Conc. (M) = A₄₉₂ / ε_dye

-

ε_dye is the molar extinction coefficient of 5-BMF at 492 nm (~80,000 M⁻¹cm⁻¹).

-

-

Calculate the DOL: DOL = Dye Conc. / Protein Conc.

-

-

Validation: An optimal DOL is typically between 2 and 6 for antibodies. Over-labeling can lead to signal quenching and protein aggregation.[21]

-

Storage and Handling

-

Solid Reagent: 5-(Bromomethyl)fluorescein powder should be stored at -20°C, desiccated, and protected from light.[9][14]

-

Stock Solutions: Anhydrous DMSO or DMF stock solutions should be stored at -20°C with desiccant. It is best to aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination.

-

Protein Conjugates: Store labeled proteins under conditions optimal for the specific protein, typically at 4°C for short-term use or at -20°C or -80°C in aliquots (often with a cryoprotectant like glycerol) for long-term storage.

Applications in Biomedical Research

The ability to covalently label cysteine residues makes 5-BMF a versatile tool for a wide range of biological applications.[22]

-

Fluorescence Microscopy: Labeled proteins can be used to visualize their subcellular localization and dynamics within fixed or living cells.

-

Flow Cytometry: Conjugated antibodies are used to identify and quantify specific cell populations based on the expression of cell surface or intracellular proteins.

-

Proteomics and Gel Electrophoresis: Pre-labeling protein samples with thiol-reactive dyes can facilitate their detection and quantification in 1D or 2D gels without the need for subsequent staining.[7]

-

Biomolecular Interaction Studies: The fluorescence signal can be used to monitor binding events, conformational changes, or protein assembly in various in vitro assays.[8]

-

Derivatization Reagent: Beyond proteins, 5-BMF has also been used as a derivatization reagent to enable the sensitive fluorescence detection of other molecules, such as carboxylic acids, in analytical systems like HPLC.[23]

Conclusion

5-(Bromomethyl)fluorescein remains a highly effective and relevant tool for researchers in cell biology, biochemistry, and drug discovery. Its bright fluorescence, combined with its specific reactivity towards thiol groups, provides a reliable method for covalently labeling proteins and other biomolecules. By understanding its core spectral properties, the factors that influence its performance, and by employing robust, validated protocols for conjugation and purification, researchers can successfully generate high-quality fluorescent bioconjugates to illuminate complex biological processes.

References

- Romanchuk, N. (1982). Fluorescein. Physiochemical factors affecting its fluorescence. Surv Ophthalmol., 26(5), 269-83.

- Sjöback, R., Nygren, J., & Kubista, M. (2014). Fluorescence properties of twenty fluorescein derivatives: lifetime, quantum yield, absorption and emission spectra. J Fluoresc., 24(3), 819-26.

- James, P. (n.d.). Thiol-reactive dyes for fluorescence labeling of proteomic samples. PubMed.

-

Kesavan, J., et al. (2001). Factors That Affect Fluorescein Analysis. DTIC. [Link]

-

Kesavan, J., et al. (2016). Factors That Affect Fluorescein Analysis. ResearchGate. [Link]

-

Kesavan, J., et al. (2001). Factors That Affect Fluorescein Analysis. DTIC. [Link]

-

Chen, X., et al. (n.d.). Thiol Reactive Probes and Chemosensors. PubMed Central - NIH. [Link]

- Schauenstein, K., Schauenstein, E., & Wick, G. (1978). Fluorescence properties of free and protein bound fluorescein dyes. I. Macrospectrofluorometric measurements. J Histochem Cytochem., 26(4), 277-83.

-

Sjöback, R., Nygren, J., & Kubista, M. (2014). Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra. Semantic Scholar. [Link]

-

Babin, Y., et al. (2024). Fluorescence Spectra of Prototropic Forms of Fluorescein and Some Derivatives and Their Potential Use for Calibration-Free pH Sensing. MDPI. [Link]

-

Sjöback, R., Nygren, J., & Kubista, M. (2025). (PDF) Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra. ResearchGate. [Link]

-

Amsbio. (n.d.). 5-Bromomethyl-fluorescein. Amsbio. [Link]

-

NIH. (n.d.). 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. NIH. [Link]

-

Abberior Instruments. (n.d.). Protein labeling protocol. Abberior Instruments. [Link]

-

Loba Chemie. (n.d.). FLUORESCEIN. Loba Chemie. [Link]

-

Oregon Medical Laser Center. (n.d.). Fluorescein. OMLC. [Link]

-

Analyst (RSC Publishing). (n.d.). Reaction of 5-bromomethylfluorescein (5-BMF) with cefuroxime and other carboxyl-containing analytes to form derivatives suitable for laser-induced fluorescence detection. Analyst (RSC Publishing). [Link]

-

Finetech Industry Limited. (n.d.). 5-(BROMOMETHYL)FLUORESCEIN. Finetech Industry Limited. [Link]

-

Springer Nature Experiments. (n.d.). Fluorescent Labeling of Proteins. Springer Nature Experiments. [Link]

-

LookChem. (n.d.). 5-(BROMOMETHYL)FLUORESCEIN. LookChem. [Link]

-

NIH. (n.d.). Fluorescent labeling and modification of proteins. PubMed Central - NIH. [Link]

-

NIH. (n.d.). Conjugation of Fab' Fragments with Fluorescent Dyes for Single-Molecule Tracking On Live Cells. PubMed Central - NIH. [Link]

-

ResearchGate. (2019). How to label protein with 5-FAM (5 Carboxyfluorescein)? ResearchGate. [Link]

-

Peptideweb.com. (n.d.). FITC labeling. Peptideweb.com. [Link]

-

Olympus. (n.d.). Fluorescence Excitation and Emission Fundamentals. Olympus. [Link]

-

Loschmidt Laboratories. (n.d.). carboxyfluorescein and 5(6). Loschmidt Laboratories. [Link]

-

ResearchGate. (n.d.). | Fluorescence quantum yields and absorption and emission ranges of the... | Download Table. ResearchGate. [Link]

-

ResearchGate. (n.d.). Quantum yields of fluorescein under different buffer conditions. ResearchGate. [Link]

-

UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

Sources

- 2. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 3. scbt.com [scbt.com]

- 4. 5-(BROMOMETHYL)FLUORESCEIN | 148942-72-7 [chemicalbook.com]

- 5. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Fluorescent Labeling of Proteins | Springer Nature Experiments [experiments.springernature.com]

- 9. 148942-72-7 CAS MSDS (5-(BROMOMETHYL)FLUORESCEIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Extinction Coefficient [Fluorescein] | AAT Bioquest [aatbio.com]

- 12. omlc.org [omlc.org]

- 13. 5-(BROMOMETHYL)FLUORESCEIN | CAS: 148942-72-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 14. lookchem.com [lookchem.com]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. researchgate.net [researchgate.net]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. Fluorescence properties of free and protein bound fluorescein dyes. I. Macrospectrofluorometric measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. amsbio.com [amsbio.com]

- 23. Reaction of 5-bromomethylfluorescein (5-BMF) with cefuroxime and other carboxyl-containing analytes to form derivatives suitable for laser-induced fluorescence detection - Analyst (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Reaction of 5-(Bromomethyl)fluorescein with Thiols for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical mechanism, practical considerations, and experimental protocols for the reaction of 5-(Bromomethyl)fluorescein (5-BMF) with thiols. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuances of this specific thiol-reactive fluorescent probe to empower its effective application in biological and biochemical research.

Introduction: The Role of 5-(Bromomethyl)fluorescein in Thiol Detection

The quantification and localization of thiols, such as cysteine and glutathione, are critical in understanding cellular redox homeostasis and its implication in various physiological and pathological processes. Fluorescent probes are indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution. Among the arsenal of thiol-reactive probes, 5-(Bromomethyl)fluorescein (5-BMF) stands out as a valuable reagent for its ability to form stable thioether linkages with sulfhydryl groups.[1] While other reagents like maleimides and iodoacetamides are also widely used, 5-BMF offers the advantage of forming a more robust covalent bond, which is particularly beneficial in applications requiring long-term stability of the fluorescent label.[1] This guide will explore the fundamental principles governing the reaction of 5-BMF with thiols, providing the necessary knowledge for its successful implementation in experimental workflows.

The Core Mechanism: A Nucleophilic Substitution Reaction

The reaction between 5-(Bromomethyl)fluorescein and a thiol-containing molecule is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[2] In this mechanism, the sulfur atom of the thiol group, acting as a potent nucleophile, attacks the electrophilic carbon of the bromomethyl group on the fluorescein molecule. This concerted reaction results in the formation of a stable thioether bond and the displacement of a bromide ion.

Caption: SN2 reaction mechanism of 5-(Bromomethyl)fluorescein with a thiol.

The nucleophilicity of the thiol is a critical factor influencing the reaction rate. The thiol must be in its deprotonated thiolate form (R-S⁻) to act as an effective nucleophile. The concentration of the thiolate anion is pH-dependent, with higher pH values favoring its formation and thus accelerating the reaction.

Key Reaction Parameters and Practical Considerations

Successful labeling of thiols with 5-BMF hinges on the careful control of several experimental parameters. Understanding these factors is crucial for achieving optimal reaction efficiency and specificity.

pH of the Reaction Medium

The pH of the buffer system is arguably the most critical parameter. As the reaction proceeds via the thiolate anion, a pH above the pKa of the thiol group is generally preferred to ensure a sufficient concentration of the reactive species. For most biological thiols, such as the cysteine residue in proteins, the pKa is typically in the range of 8-9. Therefore, conducting the reaction at a pH between 7.5 and 8.5 is a common practice. However, it is essential to consider the pH stability of the target molecule. For instance, proteins may denature at excessively high pH values. A careful balance must be struck to maximize the reaction rate while preserving the integrity of the biomolecule.

Stoichiometry of Reactants

The molar ratio of 5-BMF to the thiol-containing molecule is another key variable. For labeling proteins with accessible cysteine residues, a molar excess of the fluorescent probe (typically 10- to 20-fold) is often used to drive the reaction to completion. However, an excessive amount of the probe can lead to non-specific labeling of other nucleophilic residues, such as lysine or histidine, although these reactions are generally much slower than the reaction with thiols. It is advisable to perform a titration experiment to determine the optimal dye-to-protein ratio for each specific application.

Reaction Time and Temperature

Compared to iodoacetamides and maleimides, 5-(bromomethyl)fluorescein reacts more slowly with thiols.[1] The reaction time can range from a few hours to overnight, depending on the reactivity of the specific thiol, the pH, and the temperature. The reaction is typically carried out at room temperature or at 4°C to minimize protein degradation. It is recommended to monitor the progress of the labeling reaction over time to determine the optimal incubation period.

Photophysical Properties of 5-BMF and its Thiol Adducts

The utility of 5-BMF as a fluorescent probe is rooted in the change in its photophysical properties upon reaction with thiols. The formation of the thioether adduct generally leads to an enhancement in the fluorescence quantum yield.

| Parameter | 5-(Bromomethyl)fluorescein (Free) | 5-BMF-Thiol Adduct |

| Excitation Maximum (λex) | ~490 nm | ~495 nm |

| Emission Maximum (λem) | ~515 nm | ~520 nm |

| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹ | ~80,000 cm⁻¹M⁻¹ |

| Fluorescence Quantum Yield (Φ) | Lower | Higher |

Note: The exact photophysical properties can vary depending on the solvent and the specific thiol conjugate.

This increase in fluorescence upon reaction makes 5-BMF a useful tool for "turn-on" detection of thiols in various experimental settings.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the use of 5-(Bromomethyl)fluorescein in labeling proteins and detecting thiols in solution.

Protocol for Labeling Proteins with 5-BMF

This protocol provides a general guideline for the covalent labeling of cysteine residues in proteins. Optimization may be required for specific proteins and applications.

Sources

A Researcher's Guide to Fluorescent Labeling with 5-(Bromomethyl)fluorescein: Principles, Protocols, and Best Practices

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of fluorescent labeling using 5-(Bromomethyl)fluorescein (5-BMF). Moving beyond a simple recitation of protocols, this guide delves into the underlying chemical principles, provides field-proven insights for successful conjugation, and offers robust methodologies for the purification and characterization of labeled biomolecules.

Introduction: The Power of Fluorescent Labeling and the Role of 5-(Bromomethyl)fluorescein

Fluorescence-based assays are powerful, sensitive, and versatile tools for investigating a wide array of biological phenomena, from protein conformational changes and enzyme kinetics to molecular interactions in living cells.[1] A critical prerequisite for these experiments is the covalent attachment of a fluorescent probe, or fluorophore, to the biomolecule of interest.[1][2] Organic fluorophores, such as fluorescein and its derivatives, offer several advantages over fluorescent proteins, including a broader spectral range, smaller size, enhanced photostability, and often, greater brightness.[3]

Fluorescein, one of the earliest and most widely used organic fluorescent dyes, is prized for its high fluorescence quantum yield, excellent water solubility, and strong signal intensity.[] Its derivatives form the basis of a vast number of fluorescent probes.[] 5-(Bromomethyl)fluorescein (5-BMF) is a thiol-reactive derivative of fluorescein, designed for the covalent labeling of biomolecules.[5][6] The bromomethyl group serves as a reactive handle, primarily targeting the thiol group of cysteine residues to form a stable thioether linkage.[7][8] This specific and stable covalent bond makes 5-BMF a valuable tool for a variety of applications, including fluorescence microscopy, flow cytometry, and in vitro assays.[8]

This guide will provide a detailed exploration of 5-BMF, from its chemical reactivity to practical considerations for its use in the laboratory.

The Chemistry of 5-(Bromomethyl)fluorescein Labeling: A Tale of Nucleophilic Substitution

The core of 5-BMF's utility lies in its reactive bromomethyl group. This functional group is an excellent electrophile, making it susceptible to attack by nucleophiles. The primary nucleophile targeted by 5-BMF in a biological context is the deprotonated thiol group (thiolate) of a cysteine residue.

The labeling reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The thiolate anion, a potent nucleophile, attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a stable thioether bond.

Caption: SN2 mechanism of 5-BMF reacting with a cysteine thiol.

While thiols are the primary target, the bromomethyl group can also react with other nucleophiles, such as primary amines (e.g., the N-terminus of a protein or the side chain of lysine). However, the reaction with thiols is generally more efficient and occurs under milder pH conditions. It is important to note that at higher pH values (above 8.5-9.0), the reactivity with amines increases, which can lead to less specific labeling.[9]

Compared to other common thiol-reactive reagents like iodoacetamides and maleimides, 5-BMF reacts more slowly but forms a more stable thioether bond.[7] This enhanced stability is particularly advantageous for applications that require harsh conditions, such as amino acid analysis.[7]

Key Considerations for Successful Labeling with 5-(Bromomethyl)fluorescein

The success of any labeling experiment hinges on careful planning and optimization. Here are the critical factors to consider when using 5-BMF:

pH of the Reaction Buffer

The pH of the reaction buffer is arguably the most critical parameter. For selective labeling of cysteine residues, a pH between 7.0 and 8.0 is generally recommended.[9] In this range, a sufficient proportion of the thiol groups are deprotonated to the more reactive thiolate form, while minimizing the reactivity of amine groups.[9] Increasing the pH above 8.5 will significantly increase the rate of reaction with lysines.[9]

Molar Ratio of Dye to Protein

The molar ratio of 5-BMF to your protein of interest will directly influence the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. A good starting point is a 10- to 20-fold molar excess of the dye. However, the optimal ratio is protein-dependent and should be determined empirically. Over-labeling can lead to protein precipitation, loss of biological activity, and fluorescence quenching.[3]

Reaction Time and Temperature

The reaction of 5-BMF with thiols is typically slower than with maleimides or iodoacetamides.[7] Reactions are often carried out for several hours at room temperature or overnight at 4°C.[9] The longer reaction time at a lower temperature can sometimes help to minimize non-specific reactions and protein degradation.

Presence of Reducing Agents

It is crucial to remove any reducing agents, such as dithiothreitol (DTT) or β-mercaptoethanol, from the protein solution before adding 5-BMF.[9] These small molecule thiols will compete with the cysteine residues on your protein for the dye, leading to a significant reduction in labeling efficiency. Dialysis or a desalting column are effective methods for removing these reagents.

Purity of the Protein

The protein to be labeled should be of high purity. Contaminating proteins with accessible thiols will also be labeled, leading to a heterogeneous product and potentially confounding downstream applications.

| Parameter | Recommended Range | Rationale |

| pH | 7.0 - 8.0 | Optimizes thiol reactivity while minimizing amine reactivity. |

| Molar Ratio (Dye:Protein) | 10:1 to 20:1 | A starting point for achieving an optimal degree of labeling. |

| Temperature | 4°C to Room Temperature | Balances reaction rate with protein stability. |

| Reaction Time | 2 hours to Overnight | Allows for sufficient reaction completion due to the slower kinetics of 5-BMF. |

| Reducing Agents | Absent | Prevents competition for the dye and ensures efficient protein labeling. |

Experimental Protocol: Labeling a Protein with 5-(Bromomethyl)fluorescein

This protocol provides a general framework for labeling a protein with 5-BMF. It is essential to optimize the conditions for your specific protein of interest.

Materials

-

Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of reducing agents.

-

5-(Bromomethyl)fluorescein (5-BMF)

-

Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

-

Reaction buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5

-

Desalting column (e.g., Sephadex G-25)

-

Collection tubes

Procedure

-

Prepare the Protein Solution:

-

Ensure your protein is at a concentration of 1-5 mg/mL in a buffer free of reducing agents. If necessary, exchange the buffer using a desalting column or dialysis.

-

-

Prepare the 5-BMF Stock Solution:

-

Perform the Labeling Reaction:

-

In a microcentrifuge tube, combine your protein solution with the reaction buffer.

-

Add the desired molar excess of the 5-BMF stock solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

Caption: A streamlined workflow for protein labeling with 5-BMF.

Purification of the Labeled Conjugate: Removing the Unwanted

Following the labeling reaction, it is imperative to remove any unreacted 5-BMF.[3] The presence of free dye can lead to high background fluorescence and inaccurate determination of the degree of labeling.[3] The most common methods for purification are size-exclusion chromatography (using a desalting column) and dialysis.[3]

-

Size-Exclusion Chromatography (Desalting Column): This is a rapid and efficient method for separating the relatively large labeled protein from the small, unreacted dye molecules. Pre-packed desalting columns are commercially available and offer excellent convenience and reproducibility.

-

Dialysis: This method involves placing the reaction mixture in a dialysis bag with a specific molecular weight cutoff and dialyzing against a large volume of buffer. While effective, dialysis is a much slower process than using a desalting column.

For optimal protein recovery and removal of free dye, it is important to select the appropriate purification method and follow the manufacturer's instructions.[12]

Characterization of the 5-BMF Labeled Conjugate: Knowing What You Have

After purification, the labeled protein conjugate should be characterized to determine the degree of labeling and to confirm that its biological activity has not been compromised.

Determining the Degree of Labeling (DOL)

The DOL can be calculated using absorbance spectroscopy. You will need to measure the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of fluorescein (approximately 494 nm).

The following equations are used to calculate the DOL:

-

Protein Concentration (M) = [A₂₈₀ - (A₄₉₄ x CF)] / ε_protein

-

Dye Concentration (M) = A₄₉₄ / ε_dye

-

DOL = Dye Concentration / Protein Concentration

Where:

-

A₂₈₀ and A₄₉₄ are the absorbances of the conjugate at 280 nm and 494 nm, respectively.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of 5-BMF at 494 nm (approximately 75,000 M⁻¹cm⁻¹).

-

CF is the correction factor to account for the absorbance of the dye at 280 nm (typically around 0.11 for fluorescein).

Assessing Biological Activity

It is crucial to verify that the labeling process has not adversely affected the biological function of your protein. This can be achieved by performing a relevant activity assay, such as an enzyme kinetics assay or a binding assay. A comparison of the activity of the labeled protein to that of an unlabeled control will reveal any functional perturbations.

The Nuances of Fluorescein: pH Sensitivity, Photostability, and Quenching

While fluorescein is a workhorse fluorophore, it is not without its limitations. A thorough understanding of these properties is essential for designing robust experiments and interpreting results accurately.

pH Sensitivity

The fluorescence intensity of fluorescein is highly dependent on pH.[13][14] Its fluorescence is maximal at alkaline pH and significantly decreases in acidic environments.[11][14] This is due to the protonation of the fluorescein molecule at lower pH, which leads to a non-fluorescent form.[11] Therefore, it is critical to maintain a constant and appropriate pH in all buffers used for fluorescence measurements.

Photostability

Fluorescein is known to be susceptible to photobleaching, which is the irreversible photodegradation of the fluorophore upon exposure to excitation light.[10] This can be a significant issue in experiments that require prolonged or intense illumination, such as time-lapse microscopy. To mitigate photobleaching, it is advisable to use the lowest possible excitation intensity and to use antifade reagents in your imaging media. For applications demanding high photostability, alternative fluorophores such as Alexa Fluor 488 may be a better choice.

Fluorescence Quenching

Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore.[15] Fluorescein can be quenched by a variety of substances, and it is also prone to self-quenching at high concentrations or high degrees of labeling.[16][17] This is an important consideration when optimizing the DOL, as over-labeling can lead to a decrease, rather than an increase, in the overall fluorescence signal.

Conclusion: A Powerful Tool in the Right Hands

5-(Bromomethyl)fluorescein is a valuable reagent for the fluorescent labeling of biomolecules, particularly for targeting cysteine residues. Its ability to form a stable thioether bond makes it a robust choice for a variety of applications. However, successful and reproducible labeling requires a careful consideration of reaction conditions, meticulous purification of the conjugate, and a thorough characterization of the final product. By understanding the chemical principles and practical nuances of working with 5-BMF and the fluorescein fluorophore, researchers can confidently and effectively harness the power of fluorescence to illuminate the intricate workings of biological systems.

References

- A Researcher's Guide to Fluorophore Photostability: MTSEA-Fluorescein in Focus. (n.d.). Benchchem.

- Glasgow, B. J. (2016). Fluorescence Quenching at Fluorescein Concentrations Used for Diagnosis in Ocular Surface Disease. Investigative Ophthalmology & Visual Science, 57(12), 428.

- Thiol-Reactive Probes Excited with Visible Light—Section 2.2. (n.d.). Thermo Fisher Scientific - US.

- Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment. (n.d.). PMC - NIH.

- Unprecedented fluorophore photostability enabled by low loss organic hyperbolic materials. (2021). PMC - NIH.

- An efficient method for FITC labelling of proteins using tandem affinity purification. (n.d.).

- Fluorescent labeling and modification of proteins. (n.d.). PMC - NIH.

- Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications. (2020). PMC - NIH.

- What is Fluorescence Quenching? (2025). Science Projects and Ideas for Amateur Experimenters.

- Probes Useful at Near-Neutral pH—Section 20.2. (n.d.). Thermo Fisher Scientific - US.

- The Use of Fluorescent Quenching in Studying the Contribution of Evaporation to Tear Thinning. (n.d.). PMC - PubMed Central.

- Fluorescein Dyes for Scientific Imaging. (n.d.). BOC Sciences.

- 5-Bromomethyl fluorescein (5-BMF) for derivatization of carboxyl containing analytes for use with laser-induced fluorescence detection. (1995). PubMed.

- Reaction of 5-bromomethylfluorescein (5-BMF) with cefuroxime and other carboxyl-containing analytes to form derivatives suitable for laser-induced fluorescence detection. (n.d.). Analyst (RSC Publishing).

- Protein Labeling Kits (For Alexa Fluor, Pacific Blue, Fluorescein-EX, and Oregon Green 488). (2021). Thermo Fisher Scientific.

- 5-(Bromomethyl)fluorescein. (n.d.). Santa Cruz Biotechnology.

- 5-(BROMOMETHYL)FLUORESCEIN. (2025). ChemicalBook.

- Fluorescent Labeling of Proteins. (n.d.). Springer Nature Experiments.

- Microscopy: Labeling Proteins with Fluorescent Probes (Timothy Mitchison). (2013). YouTube.

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. Fluorescent Labeling of Proteins | Springer Nature Experiments [experiments.springernature.com]

- 3. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 5-(BROMOMETHYL)FLUORESCEIN | 148942-72-7 [chemicalbook.com]

- 7. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - IE [thermofisher.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. Unprecedented fluorophore photostability enabled by low loss organic hyperbolic materials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. stevesopenlab.org [stevesopenlab.org]

- 16. iovs.arvojournals.org [iovs.arvojournals.org]

- 17. The Use of Fluorescent Quenching in Studying the Contribution of Evaporation to Tear Thinning - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Bromomethyl Group for Researchers, Scientists, and Drug Development Professionals

Introduction

The bromomethyl group (-CH₂Br) is a cornerstone functional group in the arsenal of synthetic organic chemists and plays a pivotal role in the development of new therapeutics. Its prevalence stems from a finely tuned reactivity profile, acting as a potent electrophile under various conditions. This guide provides a comprehensive exploration of the chemical behavior of the bromomethyl group, delving into the mechanistic underpinnings of its reactions, offering field-proven experimental protocols, and highlighting its strategic application in medicinal chemistry. Our focus is to bridge theoretical principles with practical execution, empowering researchers to leverage the unique characteristics of this versatile functional moiety.

The Duality of Reactivity: Nucleophilic Substitution Pathways

The carbon-bromine bond in the bromomethyl group is polarized, rendering the methylene carbon electrophilic and susceptible to attack by nucleophiles. This fundamental property drives the most common transformations of bromomethyl-containing compounds: nucleophilic substitution reactions. The operational pathway, whether concerted (Sₙ2) or stepwise (Sₙ1), is dictated by the structure of the substrate, the nature of the nucleophile, the solvent, and the reaction conditions.

The Sₙ2 Pathway: A Workhorse for Sterically Accessible Systems

For primary alkyl bromides, including the archetypal benzyl bromide, the Sₙ2 mechanism is often the dominant pathway.[1] This single-step, concerted process involves the backside attack of a nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral.[2]

The transition state of an Sₙ2 reaction involving a benzylic bromide is stabilized by the adjacent aromatic ring, which can delocalize the partial negative charge through its π-system. This stabilization lowers the activation energy, making benzylic bromides particularly reactive towards Sₙ2 displacement.[3]

The Sₙ1 Pathway: The Role of Carbocation Stability

While primary halides generally favor the Sₙ2 pathway, benzylic and other structurally analogous bromides can also undergo Sₙ1 reactions, particularly with weak nucleophiles in polar protic solvents.[1] The key to this reactivity is the formation of a resonance-stabilized carbocation upon departure of the bromide leaving group.[1] The positive charge is delocalized over the aromatic ring, significantly lowering the energy of this intermediate and facilitating its formation.[1]

Secondary and tertiary benzylic halides are even more prone to react via an Sₙ1 mechanism due to the increased stability of the corresponding carbocations.[2]

Allylic and Benzylic Bromination with N-Bromosuccinimide (NBS)

For the selective bromination at the allylic or benzylic position, N-bromosuccinimide (NBS) is the reagent of choice. [4][5]NBS provides a low, constant concentration of Br₂ in the reaction mixture, which favors the radical substitution pathway over the electrophilic addition to the double bond. [4]The reaction is typically initiated with light or a radical initiator in a non-polar solvent like carbon tetrachloride (CCl₄). [6] The stability of the resulting allylic or benzylic radical is key to the selectivity of this reaction. [7]

The Bromomethyl Group in Drug Discovery and Development

The reactivity of the bromomethyl group makes it a valuable tool for introducing various functionalities into molecules during the synthesis of active pharmaceutical ingredients (APIs). [8][9]

A Versatile Synthetic Handle

The bromomethyl group can be considered a synthetic handle that allows for the facile introduction of a wide range of substituents through nucleophilic substitution reactions. This is particularly useful in the late-stage functionalization of complex molecules, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. [10]For instance, a bromomethyl-substituted scaffold can be used to introduce various amine, ether, amide, and sulfonamide groups. [10]

Role in Prodrug Strategies

The introduction of a bromomethyl group can be a key step in the synthesis of prodrugs. For example, an alcohol or a carboxylic acid in a drug molecule can be derivatized with a bromomethyl-containing promoiety to improve pharmacokinetic properties such as solubility, membrane permeability, or to achieve targeted drug delivery.

Application in the Synthesis of Marketed Drugs

The strategic use of the bromomethyl group is evident in the synthesis of numerous marketed drugs. For example, the synthesis of the anti-HIV drug Etravirine and the anti-tuberculosis drug Bedaquiline involves the use of brominated intermediates. [9][11]The introduction of bromine can also enhance the therapeutic activity and metabolic stability of a drug molecule. [8][9]

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific substrates and scales. Always perform a thorough risk assessment before carrying out any chemical reaction.

Protocol for N-Alkylation of an Amine with Benzyl Bromide

This protocol describes the N-alkylation of a primary amine with benzyl bromide to form a secondary amine.

Materials:

-

Primary amine (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Sodium bicarbonate (NaHCO₃) (2.2 eq)

-

Water

-

Ethyl acetate

-

Hexane

Procedure:

-

Suspend the primary amine (e.g., 5 mmol) in water (20 mL) in a round-bottom flask equipped with a magnetic stir bar. [12]2. Add sodium bicarbonate (11 mmol). [12]3. Add benzyl bromide (5.5 mmol) to the suspension. [12]4. Heat the reaction mixture to 80 °C and stir for 1-2 hours, monitoring the reaction by TLC. [12]5. After completion, cool the reaction mixture to room temperature.

-

Filter the solid product and wash with water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure N-benzylated amine. [12]

Protocol for Williamson Ether Synthesis using Benzyl Bromide

This protocol details the synthesis of a benzyl ether from an alcohol.

Materials:

-

Alcohol (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

Benzyl bromide (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Brine

Procedure:

-

To a stirred suspension of NaH (1.2 mmol) in anhydrous THF (5 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of the alcohol (1.0 mmol) in anhydrous THF (5 mL) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add benzyl bromide (1.1 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Safety and Handling

Compounds containing the bromomethyl group are potent alkylating agents and should be handled with extreme care. They are often lachrymatory and can cause severe skin and respiratory tract irritation.

Mandatory Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Consult the Safety Data Sheet (SDS) for the specific bromomethyl compound before use.

Conclusion

The bromomethyl group is a highly versatile and reactive functional group that is indispensable in modern organic synthesis and drug discovery. Its ability to participate in both nucleophilic substitution and free radical reactions provides chemists with a powerful tool for carbon-carbon and carbon-heteroatom bond formation. A thorough understanding of the factors that govern its reactivity is crucial for the successful design and execution of synthetic strategies. By mastering the principles and protocols outlined in this guide, researchers can confidently and safely harness the synthetic potential of the bromomethyl group to advance their scientific endeavors.

References

- BenchChem. (2025). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine. BenchChem.

- BenchChem. (2025). A Comparative Analysis of Leaving Group Ability: Bromide vs. Other Halogens. BenchChem.

- University of Victoria. (n.d.). Organic Mechanisms: Radicals Chapter 2.

- BYJU'S. (n.d.).

- Lumen Learning. (n.d.). 18.4. Radical reactions in practice. Organic Chemistry II.

- BenchChem. (2025). A Comparative Analysis of Leaving Group Ability: Chloride vs. Bromide in Pentyl Halides. BenchChem.

- Indian Academy of Sciences. (n.d.).

- BenchChem. (2025). A Comparative Guide to the Reactivity of 4-(2-Bromomethylphenyl)benzonitrile and Benzyl Bromide in Nucleophilic Substitution Rea. BenchChem.

- Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.

- BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers. BenchChem.

- Chad's Prep. (2020). 10.

- Organic Chemistry Portal. (n.d.).

- ResearchGate. (2001).

- Chemistry LibreTexts. (2023). 4: Radical Reactions.

- ResearchGate. (2007).

- Chemistry university. (2021).

- Chemistry LibreTexts. (2023). 12.2: Radical Reactions.

- PubMed Central. (n.d.).

- The Royal Society of Chemistry. (2014). Selective N-Alkylation of Primary Amines with R-NH2.

- ResearchGate. (2014).

- Study.com. (n.d.). Why does benzyl bromide react under both Sn1 and Sn2 conditions?.

- Chad's Prep. (n.d.). 10.

- Utah Tech University. (n.d.). Williamson Ether Synthesis.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- Chemistry Stack Exchange. (2014).

- The Royal Society of Chemistry. (2024). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex.

- PubMed Central. (n.d.).

- Journal of Medical Science. (2024).

- Reddit. (2020). Better Leaving Group: Bromide VS Chloride.

- Chemistry Stack Exchange. (2018).

- The Chemistry Notes. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity.

- ResearchGate. (2008). Computational Study of Reactivity and Transition Structures in Nucleophilic Substitutions on Benzyl Bromides.

- ResearchGate. (n.d.). ROLE OF POLYMERS IN DRUG DELIVERY.

- Semantic Scholar. (2024).

- Journal of Medical Science. (2024).

- Aakash+BYJU'S. (2024). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development.

- PubMed Central. (n.d.). Polymers for Drug Delivery Systems.

- ResearchGate. (n.d.). Applications of Polymer Blends in Drug Delivery.

- Frontiers. (2021).

- Sigma-Aldrich. (n.d.). Polymer Drug Delivery Techniques.

Sources

- 1. homework.study.com [homework.study.com]

- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]

- 8. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 9. jms.ump.edu.pl [jms.ump.edu.pl]

- 10. Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-(Bromomethyl)fluorescein (CAS 148942-72-7)

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking Thiol-Specific Insights with 5-(Bromomethyl)fluorescein

In the intricate world of biological research and drug development, the ability to selectively tag and visualize biomolecules is paramount. Among the arsenal of fluorescent probes, those targeting thiol groups on proteins and peptides hold a special significance due to the crucial roles of cysteine residues in protein structure, function, and regulation. This guide provides a comprehensive technical overview of 5-(Bromomethyl)fluorescein (5-BMF), a thiol-reactive fluorescent probe distinguished by its robust labeling chemistry and the exceptional stability of its conjugates. As a seasoned application scientist, my aim is to move beyond a mere recitation of facts and protocols. Instead, this document is structured to provide a deep, mechanistic understanding of 5-BMF, empowering you to make informed decisions in your experimental design and troubleshooting. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific principles.